molecular formula C10H11ClN2 B11799042 2-(tert-Butyl)-6-chloronicotinonitrile

2-(tert-Butyl)-6-chloronicotinonitrile

Katalognummer: B11799042
Molekulargewicht: 194.66 g/mol
InChI-Schlüssel: RLSWKTYFWLJWCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(tert-Butyl)-6-chloronicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a tert-butyl group and a chlorine atom attached to the nicotinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-chloronicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butyl)-6-chloronicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(tert-Butyl)-6-chloronicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)-6-chloronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pathways involved include the inhibition of enzyme activity through covalent bonding or non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(tert-Butyl)-6-chloronicotinonitrile: Unique due to the presence of both tert-butyl and chlorine substituents.

    2-(tert-Butyl)-4-chloronicotinonitrile: Similar structure but with chlorine at a different position.

    2-(tert-Butyl)-6-bromonicotinonitrile: Bromine instead of chlorine.

    2-(tert-Butyl)-6-fluoronicotinonitrile: Fluorine instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules .

Eigenschaften

Molekularformel

C10H11ClN2

Molekulargewicht

194.66 g/mol

IUPAC-Name

2-tert-butyl-6-chloropyridine-3-carbonitrile

InChI

InChI=1S/C10H11ClN2/c1-10(2,3)9-7(6-12)4-5-8(11)13-9/h4-5H,1-3H3

InChI-Schlüssel

RLSWKTYFWLJWCL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=CC(=N1)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.